molecular formula C17H17N5 B1241993 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline

2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline

Cat. No. B1241993
M. Wt: 291.35 g/mol
InChI Key: YJVPHQFVPIMSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is a member of piperazines and a member of pyridines.

Scientific Research Applications

DNA Detection and Anticancer Activity

Compounds similar to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline have been studied for their potential applications in detecting DNA and their anticancer activities. Novel benzimidazo[1,2-a]quinolines substituted with various nuclei, including piperidine, pyrrolidine, and piperazine, were synthesized and characterized. These compounds demonstrated potential applications as DNA-specific fluorescent probes, highlighting their significance in molecular biology and cancer research. Their molecular assembly was characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for DNA interaction (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011). Additionally, derivatives of 2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline were synthesized and evaluated for their anticancer activity. These derivatives demonstrated a high rate of cell growth inhibition and potential for further optimization as anti-cancerous drugs (Kubica et al., 2018).

Structural and Molecular Docking Studies

Structural analyses and molecular docking studies have been conducted on compounds with a similar structure to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline. These studies provide insights into the interaction of these compounds with biological targets, potentially leading to novel drug discoveries. For instance, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives were synthesized, and their structures were elucidated through various spectroscopic techniques. Molecular docking studies were performed to understand the binding modes of these compounds with target proteins, suggesting their potential antimicrobial activity (Desai et al., 2017).

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing and characterizing new derivatives of quinoline and pyrimidine, structures closely related to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline. These studies aim to explore the chemical properties and potential biological activities of these compounds. For example, new quinoline, pyrimido[4,5-b]quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline analogs were synthesized and evaluated for their in vitro antitumor activity. Some of these compounds showed significant broad-spectrum antitumor activity, indicating their potential as therapeutic agents (El-Gohary, 2013).

properties

Product Name

2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline

InChI

InChI=1S/C17H17N5/c1-2-5-15-14(4-1)6-7-16(20-15)21-10-12-22(13-11-21)17-18-8-3-9-19-17/h1-9H,10-13H2

InChI Key

YJVPHQFVPIMSIN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=NC=CC=N4

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=NC=CC=N4

solubility

1.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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